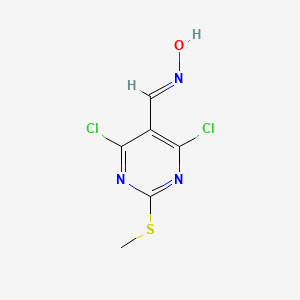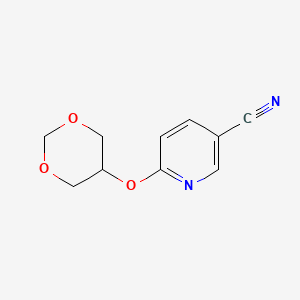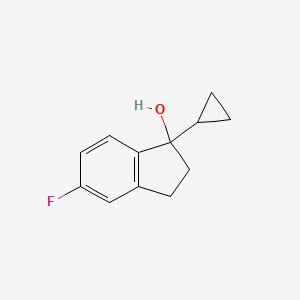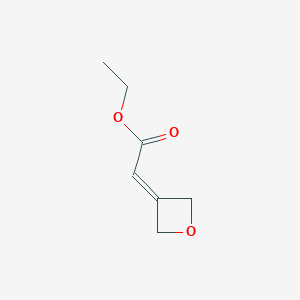
Ethyl 2-(oxetan-3-ylidene)acetate
Descripción general
Descripción
Ethyl 2-(Oxetan-3-ylidene)acetate is a compound used in the treatment of cancer . It has a molecular weight of 142.15 and its IUPAC name is ethyl 3-oxetanylideneacetate .
Synthesis Analysis
The synthesis of Ethyl 2-(Oxetan-3-ylidene)acetate can be achieved from 3-Oxetanone and Triethyl phosphonoacetate . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular formula of Ethyl 2-(Oxetan-3-ylidene)acetate is C7H10O3 . The InChI code is 1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-(Oxetan-3-ylidene)acetate is a liquid that is colourless to light yellow . It has a density of 1.228g/cm3 , a boiling point of 207.1ºC at 760 mmHg , and a flash point of 78ºC . It should be stored sealed in dry conditions, preferably in a freezer under -20°C .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Amino Acid Derivatives
Ethyl 2-(oxetan-3-ylidene)acetate is utilized in the synthesis of new heterocyclic amino acid derivatives. This process involves aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates . These derivatives are significant due to their potential biological activities and their use in creating a variety of natural and synthetic products.
Development of Pharmacophores
The compound serves as a pharmacophore subunit in aza-heterocyclic molecules. Pharmacophores are essential for the design of new drugs as they represent the molecular framework necessary for the structure-activity relationship . The oxetane ring in Ethyl 2-(oxetan-3-ylidene)acetate is particularly valuable in medicinal chemistry for its compact and rigid structure.
Cancer Research
In cancer research, Ethyl 2-(oxetan-3-ylidene)acetate has been identified as a CBL-B inhibitor . CBL-B is an E3 ubiquitin-protein ligase that plays a crucial role in immune cell regulation. Inhibitors of CBL-B can potentially be used to develop therapies for cancer treatment.
Organic Synthesis
This compound is also used in organic synthesis, particularly in the Horner–Wadsworth–Emmons reaction. It provides a synthetic route to obtain various functionalized compounds with the oxetane ring, which can be further diversified through reactions like Suzuki–Miyaura cross-coupling .
Safety and Hazards
Ethyl 2-(Oxetan-3-ylidene)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause serious eye irritation. It may also cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Ethyl 2-(oxetan-3-ylidene)acetate is a CBL-?B inhibitor . CBL-?B is a type of protein that plays a crucial role in cellular processes such as signal transduction, protein ubiquitination, and degradation .
Mode of Action
It is known that the compound interacts with its target, cbl-?b, inhibiting its function . This inhibition can lead to changes in cellular processes, potentially altering cell growth and division .
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-(oxetan-3-ylidene)acetate are likely related to its inhibition of CBL-?B. CBL-?B is involved in several cellular pathways, including signal transduction and protein degradation . By inhibiting CBL-?B, Ethyl 2-(oxetan-3-ylidene)acetate may disrupt these pathways, leading to downstream effects on cell growth and division .
Result of Action
The result of Ethyl 2-(oxetan-3-ylidene)acetate’s action is likely related to its inhibition of CBL-?B. By inhibiting this protein, the compound could potentially alter cell growth and division . This could have significant effects at the molecular and cellular levels, potentially leading to the treatment of certain types of cancer .
Action Environment
The action of Ethyl 2-(oxetan-3-ylidene)acetate can be influenced by various environmental factors. These could include the presence of other molecules, the pH of the environment, temperature, and more. For instance, the compound is recommended to be stored in a dry environment, under -20°C , suggesting that temperature and moisture could affect its stability and efficacy.
Propiedades
IUPAC Name |
ethyl 2-(oxetan-3-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZGHWOZWYWLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693399 | |
| Record name | Ethyl (oxetan-3-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(oxetan-3-ylidene)acetate | |
CAS RN |
922500-91-2 | |
| Record name | Ethyl (oxetan-3-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(oxetan-3-ylidene)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


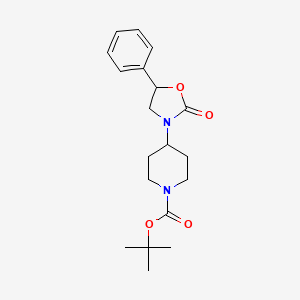
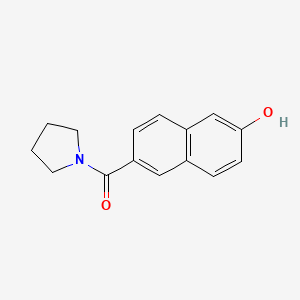
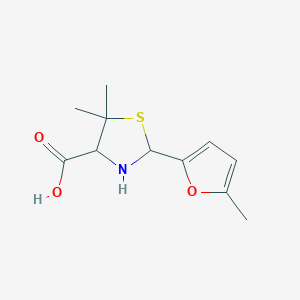
![3-Bromo-5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine](/img/structure/B1394443.png)
![Imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1394444.png)
![Methyl 3-[(3-Nitrothien-2-yl)thio]propanoate](/img/structure/B1394445.png)



